molecular formula C21H23N5O B3012295 2-Methyl-4-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2379950-59-9

2-Methyl-4-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B3012295
CAS No.: 2379950-59-9
M. Wt: 361.449
InChI Key: GEBZDFBGWJUXBH-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction of a suitable amine precursor.

    Linking the Piperidine and Pyrimidine Rings: The final step involves the formation of an ether linkage between the piperidine and pyrimidine rings using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-4-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceutical agents, particularly those targeting neurological and oncological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, it can act as an agonist or antagonist, influencing signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-phenylpyrimidin-2-amine: A related compound with a similar pyrimidine structure but lacking the piperidine ring.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-: Another compound with a pyrimidine core but different substituents.

Uniqueness

2-Methyl-4-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its combination of a pyrimidine ring, a piperidine ring, and a phenyl group

Properties

IUPAC Name

2-methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-16-22-10-7-20(25-16)26-11-8-17(9-12-26)14-27-21-13-19(23-15-24-21)18-5-3-2-4-6-18/h2-7,10,13,15,17H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBZDFBGWJUXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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